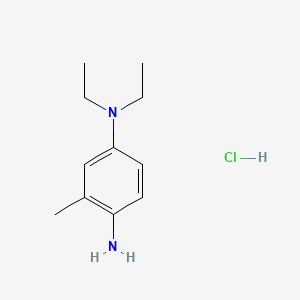
2-Amino-5-(diethylamino)toluene Monohydrochloride
Vue d'ensemble
Description
2-Amino-5-(diethylamino)toluene Monohydrochloride, also known as 4-(Diethylamino)-o-toluidine Monohydrochloride, is a chemical compound with the molecular formula C11H18N2·HCl. It is a white to almost white powder or crystal that is soluble in water. This compound is primarily used in the synthesis of dyes and pigments due to its ability to form stable color complexes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(diethylamino)toluene Monohydrochloride typically involves the reaction of 2-methyl-4-nitroaniline with diethylamine under reducing conditions. The reduction of the nitro group to an amino group is achieved using a reducing agent such as iron powder or hydrogen gas in the presence of a catalyst like palladium on carbon. The resulting product is then treated with hydrochloric acid to form the monohydrochloride salt .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced further to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in electrophilic substitution reactions, particularly in the aromatic ring, to form various substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like aluminum chloride
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aromatic compounds
Applications De Recherche Scientifique
2-Amino-5-(diethylamino)toluene Monohydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions involving aromatic amines.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of colorants for textiles, plastics, and other materials
Mécanisme D'action
The mechanism of action of 2-Amino-5-(diethylamino)toluene Monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymes that catalyze the oxidation or reduction of aromatic amines. It can also bind to receptors in biological systems, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
- 2-Methyl-4-(diethylamino)aniline Monohydrochloride
- 4-(Diethylamino)-o-toluidine Monohydrochloride
- 2-Amino-5-(dimethylamino)toluene Monohydrochloride
Comparison: 2-Amino-5-(diethylamino)toluene Monohydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in dye synthesis and other industrial processes .
Propriétés
Numéro CAS |
24828-38-4 |
|---|---|
Formule moléculaire |
C11H19ClN2 |
Poids moléculaire |
214.73 g/mol |
Nom IUPAC |
[4-(diethylamino)-2-methylphenyl]azanium;chloride |
InChI |
InChI=1S/C11H18N2.ClH/c1-4-13(5-2)10-6-7-11(12)9(3)8-10;/h6-8H,4-5,12H2,1-3H3;1H |
Clé InChI |
MPLZNPZPPXERDA-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)N)C.Cl |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)[NH3+])C.[Cl-] |
Key on ui other cas no. |
2051-79-8 24828-38-4 |
Pictogrammes |
Acute Toxic; Irritant; Environmental Hazard |
Numéros CAS associés |
54749-07-4 2051-79-8 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















